molecular formula C36H47N5O4 B1671876 Indinavir CAS No. 150378-17-9

Indinavir

Cat. No.: B1671876
CAS No.: 150378-17-9
M. Wt: 613.8 g/mol
InChI Key: CBVCZFGXHXORBI-PXQQMZJSSA-N
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Mechanism of Action

Target of Action

Indinavir, a potent and specific HIV protease inhibitor , primarily targets the HIV-1 protease , an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Mode of Action

This compound binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the formation of immature, non-infectious viral particles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV life cycle . By inhibiting the HIV-1 protease, this compound disrupts the virus’s ability to process the polyproteins that are necessary for its replication . This results in the production of immature, non-infectious viral particles, thereby reducing the viral load .

Pharmacokinetics

This compound is administered orally and has a bioavailability of approximately 65% . It is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of this compound is approximately 1.8 ± 0.4 hours . These pharmacokinetic properties impact the drug’s bioavailability and necessitate frequent dosing .

Result of Action

The primary result of this compound’s action is a decrease in the viral load. By preventing the HIV-1 protease from functioning normally, this compound inhibits the replication of the HIV virus, leading to a decrease in the number of infectious particles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by food intake, and its metabolism can be influenced by the presence of other drugs that are metabolized by the same liver enzyme, CYP3A4 . Furthermore, the drug’s stability and efficacy can be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indinavir is synthesized through a multi-step process involving the formation of several intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form. The production is carried out under strict quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Indinavir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Indinavir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Ritonavir
  • Saquinavir
  • Nelfinavir
  • Lopinavir

Comparison: Indinavir is unique among protease inhibitors due to its specific binding affinity and inhibition mechanism. While other protease inhibitors like ritonavir and saquinavir also target the HIV protease enzyme, this compound’s molecular structure allows for distinct interactions with the enzyme’s active site, leading to different pharmacokinetic and pharmacodynamic profiles. Additionally, this compound’s solubility and bioavailability are enhanced by its specific chemical modifications .

This compound’s unique properties make it a valuable tool in the treatment of HIV/AIDS, despite its side effects and the development of resistance in some cases. Its comparison with other protease inhibitors highlights the importance of structural diversity in developing effective antiretroviral therapies .

Biological Activity

Indinavir is a potent protease inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. Its mechanism of action involves inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles. This article reviews the biological activity of this compound, including its pharmacodynamics, clinical efficacy, side effects, and case studies that highlight its therapeutic applications.

This compound specifically targets the HIV-1 protease enzyme, preventing the cleavage of polyproteins into functional proteins necessary for viral replication. By binding to the active site of the protease, this compound inhibits the formation of mature and infectious virions, thereby reducing viral load in infected individuals. The inhibitory concentration (IC50) for this compound is approximately 50-100 nM in cell culture models .

Pharmacokinetics

This compound exhibits rapid absorption when administered orally, with peak plasma concentrations occurring approximately 0.8 hours post-dose . The pharmacokinetic profile shows nonlinear characteristics due to dose-dependent metabolism. Renal clearance slightly exceeds glomerular filtration rate, indicating a net tubular secretion component .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
AbsorptionRapid (Tmax ~0.8 h)
Protein Binding~60%
Renal ClearanceExceeds glomerular filtration
IC5050-100 nM

Clinical Efficacy

This compound has demonstrated significant clinical efficacy in reducing HIV viral load and improving immune function in patients. A study involving patients with Kaposi's sarcoma (KS) showed that combining this compound with chemotherapy resulted in a 75% overall response rate during maintenance therapy . In patients with early-stage KS, the response rate was even higher at 75%, compared to 50% in late-stage patients.

Case Study: this compound in Kaposi's Sarcoma Treatment

  • Study Design : A phase II trial assessed this compound's efficacy in combination with vinblastine and bleomycin.
  • Participants : Patients with advanced progressive KS.
  • Results :
    • Overall response rate: 75%
    • Median response duration: 43 months
    • Immune status improvement noted.

Side Effects and Safety Profile

Despite its therapeutic benefits, this compound is associated with several side effects, particularly renal complications. A retrospective cohort study reported an incidence of this compound-associated renal complications (IRC) at 7.3%, with symptoms including loin pain and renal colic . The study indicated that prolonged exposure to this compound (>74 weeks) reduced the risk of IRC.

Table 2: Incidence of this compound-Associated Renal Complications

Complication TypeIncidence (%)
Loin Pain58
Renal Colic42
Dysuria19

Insulin Resistance

Research has shown that this compound can induce insulin resistance, leading to impaired glucose tolerance in patients. A study found that a single dose of this compound decreased insulin-stimulated glucose disposal by approximately 34% in healthy volunteers . This effect poses a risk for developing type II diabetes among long-term users.

Properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-PXQQMZJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157810-81-6 (sulfate (1:1) (salt))
Record name Indinavir [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4043802
Record name Indinavir
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Molecular Weight

613.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indinavir
Source Human Metabolome Database (HMDB)
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Solubility

4.82e-02 g/L
Record name Indinavir
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Indinavir inhibits the HIV viral protease enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
Record name Indinavir
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CAS No.

150378-17-9
Record name Indinavir
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Record name Indinavir [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00224
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Record name Indinavir
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Record name INDINAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167.5-168 °C, 167.5 - 168 °C
Record name Indinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indinavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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